molecular formula C7H6N4 B041255 1,2,4-Benzotriazin-3-amine CAS No. 20028-80-2

1,2,4-Benzotriazin-3-amine

Cat. No. B041255
CAS RN: 20028-80-2
M. Wt: 146.15 g/mol
InChI Key: BHHRGAKNBXQGIO-UHFFFAOYSA-N
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Description

1,2,4-Benzotriazin-3-amine is a chemical compound with the CAS Number: 20028-80-2 . It has a molecular weight of 146.15 and its IUPAC name is 1,2,4-benzotriazin-3-amine . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1,2,4-Benzotriazin-3-amine is 1S/C7H6N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H, (H2,8,9,11) . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, and 4 nitrogen atoms in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,4-Benzotriazin-3-amine are not available, it’s known that benzotriazines, the class of compounds to which it belongs, are benzo-fused analogues of triazines, six-membered rings containing three nitrogen atoms .


Physical And Chemical Properties Analysis

1,2,4-Benzotriazin-3-amine has a melting point of 204-206 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

α-Glucosidase Inhibition for Diabetes Treatment

1,2,4-Benzotriazin-3-amine derivatives have been synthesized and investigated for their potential as α-glucosidase inhibitors . This enzyme inhibition is crucial for managing diabetes mellitus by controlling blood sugar levels. The synthesized sulfonamides based on 1,2,4-Benzotriazin-3-amine showed promising results, with some compounds demonstrating better inhibition potency than existing drugs .

Fragment-Based Drug Discovery

This compound has been utilized in fragment-based drug discovery methods, particularly as a potential intermediate in the synthesis of aminoindazole PDK1 inhibitors . PDK1 is a key player in the PI3K/Akt signaling pathway, which is often dysregulated in cancers, making this application significant for cancer research.

Synthesis of Pharmaceutically Relevant Targets

The one-pot synthesis method involving 1,2,4-Benzotriazin-3-amine allows for the creation of pharmaceutically important targets . This includes the development of compounds with potential anesthetic properties comparable to lidocaine and diuretic agents .

Rubber Components and Dyes

Benzotriazin derivatives, including those derived from 1,2,4-Benzotriazin-3-amine, have been widely used in the manufacturing of rubber components and dyes . Their chemical properties make them suitable for these industrial applications.

Photoluminescence Agents

These compounds are also explored for their use as photoluminescence agents due to their stable electronic properties . This application is particularly relevant in the development of new materials for electronic displays and lighting.

Synthetic Precursors in Organic Chemistry

1,2,4-Benzotriazin-3-amine and its derivatives serve as valuable synthetic precursors in organic chemistry . They are involved in various catalytic reactions, including nickel-catalyzed denitrogenative insertion and palladium-catalyzed denitrogenation, which are essential for creating complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, 1,2,4-Benzotriazin-3-amine derivatives are key components of a wide range of drugs due to their heterocyclic structure . They are found in compounds that exhibit a variety of pharmacological actions, such as anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .

Agrochemical Applications

The sulfa compounds derived from 1,2,4-Benzotriazin-3-amine are known for their applications in agrochemicals . They contribute to the development of new pesticides and herbicides, enhancing agricultural productivity and pest management.

properties

IUPAC Name

1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHRGAKNBXQGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173848
Record name 3-Amino-1,2,4-benzotriazine
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2,4-Benzotriazin-3-amine

CAS RN

20028-80-2
Record name 3-Amino-1,2,4-benzotriazine
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Record name 1,2,4-benzotriazin-3-amine
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Synthesis routes and methods I

Procedure details

A mixture of 8.1 g (49 mmol) 1,2,4-benzotriazine-3-amine 1-oxide, 8.1 g sodium dithionite and 800 ml 70 percent ethanol is heated under reflux for 1 h. One filters hot, evaporates the filtrate, washes the residue with water and dries. There remain 7.0 g 1,2,4-benzotriazine-3-amine (98% of theory) of the m.p. 208°-210° C.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirring mixture of guanidine hydrochloride (160 mg, 1.7 mmol) and t-BuOK (670 mg, 6 mmol) in DMSO (4 mL) was added one portion of nitrobenzene (123 mg, 1 mmol) at room temperature. The mixture turned red in one minute. In 20 to 30 minutes the mixture was quenched with a saturated, aqueous solution of ammonium chloride. A yellow precipitate was formed and removed by filtration. The precipitate was then washed with water, dried in the air, and recrystallized from benzene or ethanol to give 105 mg (72%) of 3-amino-1,2,4-benzotriazine. The melting point was determined to be 203–205° C., consistent with the melting point (207° C.) of 3-amino-1,2,4-benzotriazine synthesized by other known methods (J. Chem. Soc. (B) (1970) 911).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 13.6 g (0.1 mol) of benzofuroxan in a mixture of 40 ml of methanol and 40 ml of water at 20° C. are added in portions 17.2 g (0.2 mol) of disodium cyanamide. In the course of addition, the temperature rises to 50° C.-60° C. and the solution assumes a blue-violet color. It is stirred for a further 40 minutes at about 60° C. and the precipitate which separates out is then removed by filtration from the mother liquor, which is retained and processed further. The precipitate is dissolved in water, the solution is filtered and the filtrate is acidified with acetic acid, whereupon 12.5 g of 3-amino-1,2,4-benzotriazine-1,4,-di-N-oxide (71% of theory) separates out in the form of reddish-golden crystals which melt, with decomposition, at 220° C. On acidifying the mother liquor with acetic acid, a further 3.2 g (18% of theory) of 3-amino-1,2,4-benzotriazine is obtained and after re-crystallization from dimethylformamide, this material melts, with decomposition, at 220° C. Total yield reported is: 89% of theory.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: How does 1,2,4-Benzotriazin-3-amine exert its cytotoxic effects, particularly in hypoxic environments?

A1: 1,2,4-Benzotriazin-3-amine (TPZ) functions as a bioreductive prodrug, meaning it requires activation within the body to exert its cytotoxic effects. [, ] This activation predominantly occurs in hypoxic environments, such as those found within solid tumors. In these oxygen-deprived regions, TPZ undergoes one-electron reduction, generating a radical intermediate. This highly reactive species initiates a cascade of reactions, ultimately leading to DNA damage and cell death. Notably, the reduced availability of oxygen in hypoxic cells hinders the detoxification of the radical intermediate, contributing to TPZ's selective toxicity towards these cells. []

Q2: How does the concept of DNA targeting contribute to the development of more potent 1,2,4-Benzotriazin-3-amine analogues?

A3: Researchers have explored linking DNA-targeting chromophores to 1,2,4-Benzotriazin-3-amine (TPZ) to enhance its potency while maintaining its hypoxia-selective properties. [] This approach leverages the inherent hypoxia-activated mechanism of TPZ and combines it with the ability of DNA-binding moieties to directly interact with DNA, leading to enhanced damage in hypoxic cells. Studies have shown that incorporating positively charged linkers or chromophores increases the DNA binding affinity and, consequently, the hypoxic cytotoxicity of these analogues. []

Q3: Beyond its anticancer activity, are there other reported biological effects of 1,2,4-Benzotriazin-3-amine?

A4: While primarily recognized for its anticancer properties, 1,2,4-Benzotriazin-3-amine (TPZ) has been linked to hypoxia-dependent retinal toxicity in animal models. [] This adverse effect, also observed with other bioreductive drugs, highlights the potential for off-target effects in tissues experiencing physiological hypoxia, such as the retina. Further research is crucial to understand and potentially mitigate these off-target effects, ensuring the safe development of TPZ and its analogues.

Q4: What are the future directions for research and development of 1,2,4-Benzotriazin-3-amine and its analogues?

A4: Ongoing research on 1,2,4-Benzotriazin-3-amine (TPZ) focuses on improving its therapeutic index by enhancing its potency and selectivity towards hypoxic tumor cells while minimizing off-target toxicity. Key areas of exploration include:

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